

Comparative Analysis of SHR168442 Crossreactivity with ROR Isoforms

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Compound of Interest		
Compound Name:	SHR168442	
Cat. No.:	B12430605	Get Quote

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This guide provides a detailed comparison of the selective activity of **SHR168442**, a potent RORy antagonist, against other isoforms of the Retinoid-related Orphan Receptor (ROR) family. The data presented here is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting the ROR signaling pathway.

High Selectivity of SHR168442 for RORy

SHR168442 is a novel antagonist of the Retinoic acid receptor-related orphan receptor gamma (RORy), a key transcription factor in the differentiation of Th17 cells and the production of proinflammatory cytokines such as IL-17.[1][2] Due to the structural similarities within the ROR family, which also includes ROR α and ROR β , assessing the cross-reactivity of RORy inhibitors is crucial for predicting potential off-target effects and ensuring a favorable safety profile.

Experimental data demonstrates that **SHR168442** exhibits high selectivity for ROR γ over ROR α . In a cell-based luciferase reporter assay, **SHR168442** inhibited ROR γ transcriptional activity with a half-maximal inhibitory concentration (IC50) of 15 ± 9 nM.[1] In contrast, it had minimal effect on ROR α reporter activity at concentrations up to 10,000 nM, indicating a very high degree of selectivity.[1]

Currently, there is no publicly available data on the cross-reactivity of **SHR168442** with the RORß isoform.



Quantitative Comparison of SHR168442 Activity on ROR Isoforms

The following table summarizes the available quantitative data on the inhibitory activity of **SHR168442** against different ROR isoforms.

Isoform	Assay Type	Endpoint	SHR168442 Activity	Reference
RORy	Luciferase Reporter Assay	IC50	15 ± 9 nM	[1]
RORα	Luciferase Reporter Assay	Activity	No significant inhibition up to 10,000 nM	[1]
RORβ	-	-	Data not available	-

Experimental Protocols

Nuclear Luciferase Reporter Assay for ROR Selectivity

The selectivity of **SHR168442** for RORy over RORα was determined using a commercially available cell-based luciferase reporter assay kit (Indigo Biosciences).[3] The following protocol provides a general outline of the experimental procedure:

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, Penicillin-Streptomycin, and Sodium Pyruvate.
- Cells are seeded in 96-well plates and transiently transfected with two plasmids:
 - An expression plasmid containing the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the specific ROR isoform (RORy or RORα).



 A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Gal4 Upstream Activation Sequences (UAS).

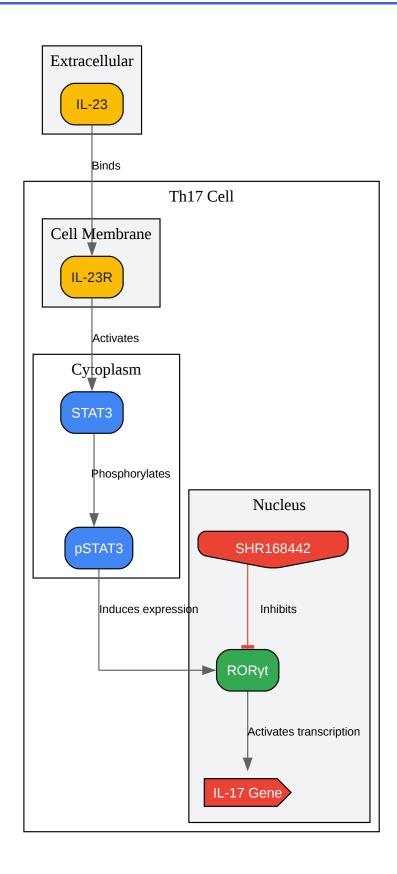
2. Compound Treatment:

- Following transfection, the cells are treated with varying concentrations of **SHR168442** or a vehicle control (e.g., DMSO). A reference agonist is used as a positive control.
- The cells are incubated with the compounds for 14-16 hours at 37°C in a CO2 incubator.
- 3. Luciferase Activity Measurement:
- After incubation, the luciferase substrate is added to the cells.
- The luminescence, which is proportional to the transcriptional activity of the ROR isoform, is measured using a luminometer.
- 4. Data Analysis:
- The relative light units (RLU) are recorded for each treatment condition.
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the context of this research, the following diagrams illustrate the RORy signaling pathway and the experimental workflow for assessing inhibitor selectivity.

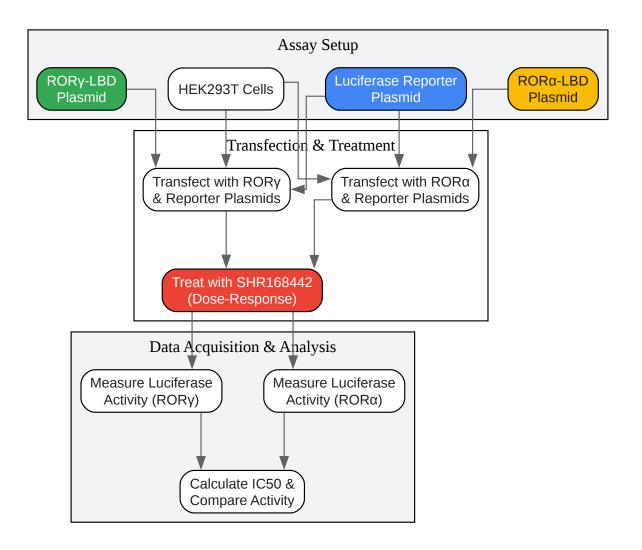




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RORy signaling pathway and SHR168442 inhibition.





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Workflow for assessing **SHR168442** cross-reactivity.

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References



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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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